molecular formula C15H16N6O2 B5556623 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide

Cat. No. B5556623
M. Wt: 312.33 g/mol
InChI Key: YUXNBWCXBCMRLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo and pyrimidinyl derivatives involves a series of reactions starting from basic precursors to achieve the desired compound. For instance, the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones involves the reduction of ethyl 4-nitroso-5-hydroxy-1H-pyrazole-3-carboxylates followed by condensation with formamide (Ochi & Miyasaka, 1983). Similarly, the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has been explored to synthesize new heterocyclic systems (Sirakanyan et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide has been determined using various physico-chemical methods. The analysis of the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate showcases the presence of intramolecular N-H...O bonds and intermolecular N-H...O hydrogen bond formations (Wu et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide derivatives include the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones catalyzed by Brønsted-acidic ionic liquids (Tavakoli-Hoseini et al., 2011), indicating the compound's versatility in forming new heterocyclic structures.

Physical Properties Analysis

The physical properties of N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide derivatives are closely related to their molecular structures. These properties are crucial for understanding the compound's stability, solubility, and reactivity in different environments.

Chemical Properties Analysis

The chemical properties, such as reactivity and bonding patterns, of N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide derivatives, are determined by their functional groups and molecular structure. Studies like the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones offer insights into the compound's potential for forming various chemical bonds and undergoing reactions (Heravi et al., 2007).

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, evaluating them for cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial and Antifungal Applications

Bhuiyan et al. (2006) and other researchers have explored the antimicrobial efficacy of pyrazolopyrimidine derivatives. These studies highlight the compounds' potential against various bacterial and fungal pathogens, suggesting their role in developing new antimicrobial agents (Bhuiyan et al., 2006).

Heterocyclic Synthesis

The versatility of pyrazolopyrimidine derivatives in heterocyclic synthesis is evident from their utilization as precursors for various fused pyrazolo derivatives. These compounds serve as key intermediates in the synthesis of complex heterocyclic frameworks, demonstrating their significance in medicinal chemistry and drug design (Harb et al., 2005).

Anti-Influenza Activity

Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the avian influenza virus. This study underscores the potential of pyrazolopyrimidine derivatives in antiviral research, particularly in combating flu outbreaks (Hebishy et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many pyrazole and pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor activities .

Future Directions

The future research directions for this compound could include further investigation of its synthesis methods, exploration of its potential biological activities, and development of derivatives with improved properties .

properties

IUPAC Name

N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-11-4-7-21(20-11)14-9-13(18-10-19-14)16-5-6-17-15(22)12-3-2-8-23-12/h2-4,7-10H,5-6H2,1H3,(H,17,22)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXNBWCXBCMRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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